2-Azetidinomethyl-3'-chlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

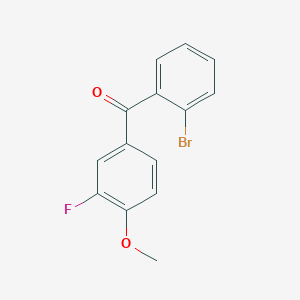

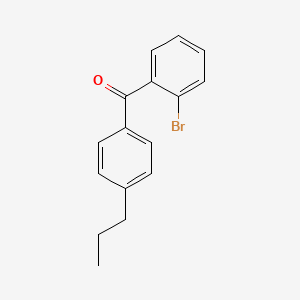

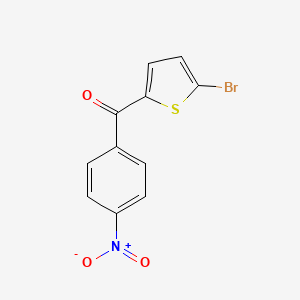

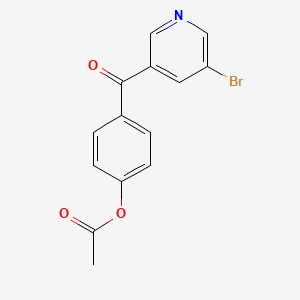

2-Azetidinomethyl-3’-chlorobenzophenone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 . It is also known as (2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone .

Molecular Structure Analysis

The InChI code for 2-Azetidinomethyl-3’-chlorobenzophenone is 1S/C17H16ClNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Azetidinomethyl-3’-chlorobenzophenone: is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of azetidine rings into drug candidates, which can improve binding affinity and selectivity towards biological targets. This compound could be instrumental in the development of new therapeutic agents, particularly in the realm of neurology, where azetidine-containing compounds have shown promise .

Materials Science

In materials science, 2-Azetidinomethyl-3’-chlorobenzophenone may serve as a precursor for the creation of novel polymers. The azetidine ring can impart rigidity and thermal stability to polymeric materials, making them suitable for high-performance applications such as aerospace components or heat-resistant coatings .

Environmental Science

This compound’s potential environmental applications include serving as a building block for the synthesis of organic molecules that can degrade environmental pollutants. Its chemical structure could be tailored to create catalysts that facilitate the breakdown of hazardous substances in water or soil, aiding in environmental remediation efforts .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Azetidinomethyl-3’-chlorobenzophenone could be used as standards or reagents. For instance, they might be employed in chromatographic methods to help identify or quantify substances within complex mixtures, enhancing the accuracy of analytical results .

Pharmacology

The pharmacological applications of 2-Azetidinomethyl-3’-chlorobenzophenone are linked to its potential as an intermediate in drug synthesis. It could be used to develop compounds with specific pharmacokinetic properties, such as increased solubility or stability, which are crucial for effective drug delivery .

Biochemistry

In biochemistry, this compound could be used to study protein-ligand interactions. By incorporating it into ligands that bind to enzymes or receptors, researchers can gain insights into the structural requirements for binding and activity, which is valuable for drug design and understanding biological processes .

Synthetic Organic Chemistry

2-Azetidinomethyl-3’-chlorobenzophenone: can play a role in synthetic organic chemistry as a versatile intermediate. Its unique structure allows for various chemical transformations, enabling the synthesis of a wide array of complex organic molecules with potential applications in different fields of research .

Chemical Synthesis

Lastly, in the field of chemical synthesis, this compound can be used to introduce azetidine rings into other molecules. Azetidine rings are known for their ring strain and reactivity, which can be harnessed to create novel compounds with unique chemical properties .

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRLYPKEGPICOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643702 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-3'-chlorobenzophenone | |

CAS RN |

898754-74-0 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.